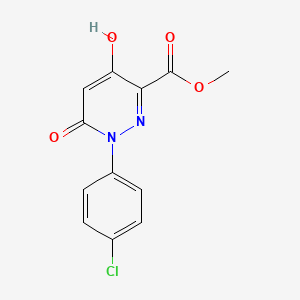
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups or structural features, would also be noted.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the lengths and angles of the chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include the reactants and products, the conditions of the reaction, the mechanism, and the rate.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, would also be noted.科学的研究の応用
Antioxidant Potential
Chromones and their derivatives, including structures similar to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, have been recognized for their potent antioxidant activities. These compounds are naturally present in the human diet and are linked to a range of physiological activities beneficial for health, such as anti-inflammatory, antidiabetic, and anticancer properties. The antioxidant capabilities of these compounds are thought to neutralize active oxygen species and intercept free radical processes, potentially delaying or inhibiting cellular damage that leads to diseases. The structure-activity relationship studies suggest that the presence of a double bond and a carbonyl group in the chromone nucleus, along with specific hydroxyl groups, significantly contributes to radical scavenging activity. Methylation or glycosylation of these hydroxyl groups has been shown to decrease this activity, highlighting the importance of functional group arrangements for their biological efficacy (Yadav et al., 2014).
Drug Synthesis
Levulinic acid (LEV) and its derivatives offer a versatile platform for drug synthesis, providing a cost-effective and cleaner alternative for generating various value-added chemicals. These compounds, due to their carbonyl and carboxyl functional groups, enable the synthesis of medicinally active functional groups, including those structurally related to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. The flexibility and unique chemical properties of LEV derivatives have shown untapped potential in medicine, including cancer treatment and the creation of medical materials. The review emphasizes LEV's role in directly synthesizing drugs, synthesizing related derivatives for specific drug synthesis, and acting as linkers for pharmaceutical reagents to form pharmaceutical intermediates (Zhang et al., 2021).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, compounds closely related to the chlorophenyl group in methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, has been extensively reviewed. These compounds exhibit moderate toxicity to aquatic and mammalian life, with considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment can vary greatly depending on the presence of adapted microflora capable of biodegrading these compounds. Despite their biodegradability, chlorophenols' strong organoleptic effects and potential for bioaccumulation necessitate careful consideration of their environmental release and impacts (Krijgsheld & Gen, 1986).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
将来の方向性
This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.
特性
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-7(13)3-5-8/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSAFWPHHGXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

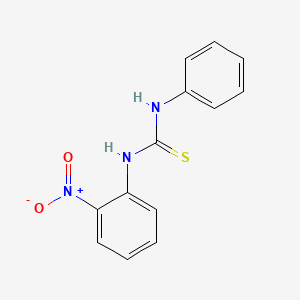
![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)
![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)
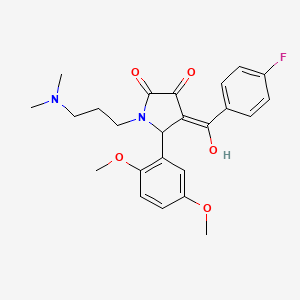
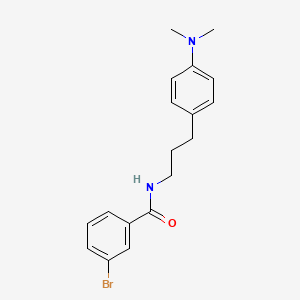
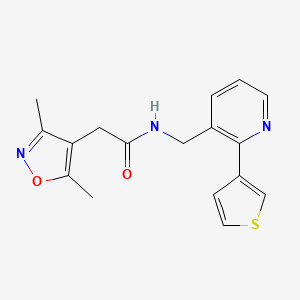
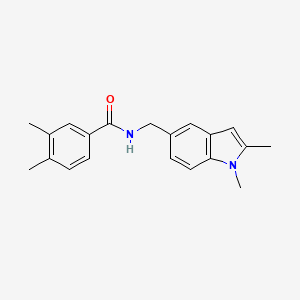
![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)
![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)
![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)
![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)